CLN-081 is a novel, orally bioavailable, irreversible, small-molecule tyrosine kinase inhibitor (TKI) that demonstrates high selectivity for the epidermal growth factor receptor (EGFR) family of receptors. [ [], [] ] It is classified as a fourth-generation EGFR TKI specifically designed to target cancers driven by EGFR exon 20 insertion mutations, including those resistant to first- and second-generation EGFR TKIs. [ [], [] ] In preclinical studies, CLN-081 has shown promising antitumor activity against a broad spectrum of clinically relevant EGFR mutations, including exon 19 deletions, L858R, T790M, G719X, L861Q, and S768I, as well as the more challenging exon 20 insertion mutations. [ [], [] ]
The primary scientific research application of CLN-081 is in the preclinical and clinical investigation of its potential as a therapeutic agent for non-small cell lung cancer (NSCLC) driven by EGFR exon 20 insertion mutations. [ [], [], [], [], [], [], [], [], [], [], [], [], [] ]
TAS6417 is a novel small-molecule inhibitor specifically designed to target mutations in the epidermal growth factor receptor, particularly those associated with non-small cell lung cancer. This compound has gained attention due to its selective inhibition of epidermal growth factor receptor exon 20 insertion mutations, which are often resistant to conventional therapies. The development of TAS6417 addresses a significant unmet need in cancer treatment, as these mutations are linked to poor clinical outcomes.
TAS6417 was synthesized by Taiho Pharmaceutical Co., Ltd., located in Tsukuba, Japan. The compound has been evaluated in various preclinical studies to assess its efficacy and safety profile against different epidermal growth factor receptor mutations.
TAS6417 is classified as a tyrosine kinase inhibitor. It falls under the category of targeted cancer therapies that aim to inhibit specific molecular targets involved in tumor growth and progression.
The synthesis of TAS6417 involves several steps, utilizing advanced organic chemistry techniques. The compound's structure was confirmed using electrospray ionization mass spectrometry and nuclear magnetic resonance spectroscopy, ensuring high purity levels exceeding 99% as determined by high-performance liquid chromatography.
The synthetic route includes the formation of a core structure featuring 6-methyl-8,9-dihydropyrimido[5,4-b]indolizine. This design allows for effective binding within the adenosine triphosphate binding site of the epidermal growth factor receptor, facilitating selective inhibition of mutant forms while sparing wild-type receptors.
The chemical structure of TAS6417 includes a unique arrangement that enables it to fit snugly into the epidermal growth factor receptor's hinge region. The specific modifications made during synthesis enhance its binding affinity for mutant forms of the receptor.
The molecular formula and structural data indicate that TAS6417 is designed to interact with specific amino acid residues within the epidermal growth factor receptor, particularly cysteine at position 797, which is critical for its mechanism of action.
TAS6417 undergoes covalent modification reactions with the epidermal growth factor receptor, particularly targeting cysteine residues associated with exon 20 insertion mutations. This reaction is crucial for its inhibitory activity.
In vitro studies demonstrated that TAS6417 effectively inhibited phosphorylation of the epidermal growth factor receptor and downstream signaling pathways in cell lines expressing exon 20 insertion mutations. The compound's ability to induce apoptosis through caspase activation further underscores its potential therapeutic benefits.
TAS6417 exerts its effects by selectively binding to mutant forms of the epidermal growth factor receptor, leading to inhibition of its kinase activity. This selective inhibition prevents downstream signaling that promotes tumor cell proliferation and survival.
Preclinical studies have shown that TAS6417 inhibits cell viability in models expressing various exon 20 insertion mutations more effectively than in wild-type models. This selectivity is attributed to its design, which allows it to preferentially interact with mutated receptors.
TAS6417 is characterized by its solid-state form, which is stable under standard laboratory conditions. Its solubility profile has been evaluated in various solvents, indicating compatibility with formulations for oral administration.
The compound's chemical stability and reactivity have been assessed through various assays, confirming its potential for sustained activity against target mutations without significant degradation over time.
Pharmacokinetic studies conducted in animal models demonstrated favorable absorption and distribution characteristics, with effective plasma concentrations achieved following oral administration.
TAS6417 holds promise as a therapeutic agent for patients with non-small cell lung cancer harboring specific epidermal growth factor receptor mutations. Its development represents a significant advancement in targeted cancer therapies, particularly for those patients who have limited treatment options due to resistance mechanisms associated with conventional tyrosine kinase inhibitors.
The epidermal growth factor receptor (EGFR) represents a critical oncogenic driver in non-small cell lung cancer (NSCLC), with approximately 10-15% of Western and 30-50% of Asian patients harboring activating mutations. Among these genetic alterations, exon 20 insertion mutations (EGFR ins20) constitute the third most prevalent class, accounting for approximately 4-10% of all EGFR mutations in NSCLC (translating to 1-2% of all NSCLC cases). This frequency positions them similarly to other targetable alterations like RET and ROS1 rearrangements [3]. EGFR ins20 mutations manifest as in-frame insertions or duplications of 3-21 base pairs (1-7 amino acids) clustered between amino acid positions 767 and 774 of the EGFR kinase domain, just after the regulatory C-helix (amino acids 762-766) [3] [4]. Over 60 unique EGFR ins20 variants have been identified, creating significant molecular heterogeneity compared to the more uniform classical EGFR mutations (exon 19 deletions and L858R point mutations) [3].
Demographically, patients with EGFR ins20 mutations typically mirror those with classical EGFR mutations, showing enrichment among females, never-smokers, and individuals of Asian descent. However, despite being recognized as driver oncogenes, these mutations confer distinct structural and functional properties. Unlike classical mutations (exon 19 del, L858R) that destabilize EGFR's inactive state and enhance affinity for ATP-competitive inhibitors, most exon 20 insertions activate the kinase by forcing the C-helix into an inward, active conformation without significantly altering the ATP-binding pocket geometry. This results in intermediate catalytic activity—higher than wild-type EGFR but lower than L858R mutants [3] [4]. Crucially, this unique structural alteration underlies the historical therapeutic challenge posed by these mutations. One notable exception is the A763_Y764insFQEA variant, which exhibits structural and sensitivity profiles closer to classical mutations and responds better to conventional EGFR TKIs [3] [4].
Table 1: Spectrum of EGFR Mutations in NSCLC
Mutation Type | Approximate Frequency (% of EGFR mutants) | Representative Variants | Typical TKI Sensitivity (1st/2nd Gen) |
---|---|---|---|
Classical Mutations | ~80% | Exon 19 del, L858R | High |
Exon 20 Insertions (ins20) | 4-10% | D770N771insNPG, V769D770insASV, H773_V774insNPH | Very Low (Except A763_Y764insFQEA) |
Other Rare Mutations | ~10% | G719X, S768I, L861Q | Variable (Often Intermediate) |
The distinct structural biology of EGFR ins20 mutations translates directly into profound clinical resistance to earlier generations of EGFR tyrosine kinase inhibitors (TKIs). First-generation reversible inhibitors (gefitinib, erlotinib) and second-generation covalent inhibitors (afatinib, dacomitinib) demonstrate notoriously poor efficacy against most ins20 variants. Clinical data reveals abysmally low response rates (RR) of 3-8% for these agents in this patient population, contrasting sharply with the 60-80% RR observed in patients harboring classical EGFR mutations [3] [4]. This resistance stems from two intertwined molecular mechanisms:
The narrow therapeutic index observed with available TKIs is exemplified by poziotinib. While showing some preclinical activity against ins20 mutants, its clinical development has been hampered by high rates of severe adverse events, limiting achievable dosing and efficacy. Similarly, osimertinib, a 3rd generation TKI effective against T790M resistance mutations, shows only modest activity (RR ~24%) against ins20 mutants clinically, likely constrained by its inhibitory activity against wild-type EGFR [2] [3]. Consequently, platinum-based chemotherapy remained the standard first-line treatment for decades, yielding outcomes similar to unselected EGFR wild-type NSCLC, highlighting a significant unmet medical need [3].
Table 2: Clinical Efficacy of Conventional and Emerging EGFR TKIs Against Exon 20 Insertions
TKI (Generation) | Mechanism | Reported ORR in EGFR ins20 NSCLC | Key Limitation |
---|---|---|---|
Erlotinib/Gefitinib (1st) | Reversible ATP-competitive | 3-8% | Steric hindrance; No selectivity |
Afatinib (2nd) | Irreversible covalent binder | 3-8% (Higher for select insertions) | Toxicity from WT EGFR inhibition |
Osimertinib (3rd) | Irreversible mutant-selective | ~24% | Moderate activity; WT EGFR inhibition still occurs |
Poziotinib (Experimental) | Irreversible pan-ErbB | ~15% | Severe toxicity limits dosing |
TAS6417/CLN-081 (Experimental) | Irreversible pan-mutation-selective | ~35-41% (Phase 1/2) | Wider therapeutic window |
The development of TAS6417 (also known as CLN-081 or zipalertinib) was driven by the critical need for an EGFR TKI that could overcome the dual challenges of inherent resistance and narrow therapeutic windows associated with existing inhibitors against EGFR ins20 mutations. Designed as a covalent, irreversible inhibitor, TAS6417 features a unique chemical scaffold engineered to specifically accommodate the structural constraints imposed by exon 20 insertions while maximizing selectivity for mutant over wild-type EGFR [1] [2] [7]. Its mechanism hinges on forming a covalent bond with cysteine-797 (C797) within the ATP-binding pocket, a common strategy for irreversible inhibitors. However, its distinct molecular structure allows it to circumvent the steric hindrance typically presented by the shifted P-loop in ins20 mutants [1] [7].
Preclinically, TAS6417 demonstrated exceptional pan-mutation selectivity. In engineered Ba/F3 cell lines and patient-derived NSCLC cell lines harboring diverse EGFR ins20 mutations (e.g., D770N771insSVD, V769D770insASV, H773_V774insNPH), TAS6417 potently inhibited EGFR phosphorylation and downstream signaling (AKT, ERK), leading to caspase activation, apoptosis, and cell death. Crucially, its half-maximal inhibitory concentration (IC50) values for ins20 mutants (ranging from 1.1 nM to 8.0 nM) were significantly lower than those required for wild-type EGFR inhibition, indicating a favorable selectivity index [1] [2] [7]. This selectivity was substantially greater than observed with poziotinib or osimertinib in comparative studies [2]. Furthermore, TAS6417 exhibited robust activity against other major EGFR mutation types (exon 19 del, L858R) and resistance mutations (T790M), showcasing its potential as a broad-spectrum mutation-selective inhibitor [2].
This promising preclinical profile translated into significant in vivo efficacy. TAS6417 administration induced marked tumor regression in both genetically engineered mouse models and patient-derived xenograft (PDX) models harboring diverse EGFR ins20 mutations. Importantly, these antitumor effects occurred at doses that spared wild-type EGFR in critical tissues like skin, as evidenced by the absence of severe dermatological toxicities commonly seen with less selective TKIs. This finding directly supported the hypothesis of a wider therapeutic window [1]. Moreover, TAS6417 provided a significant survival benefit in orthotopic lung cancer models while maintaining good tolerability [1].
The compelling preclinical data paved the way for clinical evaluation (REZILIENT1 trial, NCT04036682). Recent phase 1/2 results validate TAS6417's potential. In heavily pretreated patients (median 3 prior lines of therapy) with EGFR ins20-mutant NSCLC, including those previously treated with platinum chemotherapy and other exon 20-targeted therapies like amivantamab, TAS6417 demonstrated an objective response rate (ORR) of 35-41% and a remarkable disease control rate (DCR) of 94-97%. Notably, the median progression-free survival (PFS) in the platinum-pretreated cohort was 12 months, and responses were durable [6]. These results, coupled with a manageable adverse event profile (predominantly low-grade rash and paronychia), led the U.S. FDA to grant TAS6417 Breakthrough Therapy Designation in January 2022 and support planned U.S. regulatory submissions in late 2025 [6].
Table 3: Key Preclinical and Clinical Findings for TAS6417 (CLN-081/Zipalertinib)
Evidence Level | Model/Setting | Key Findings | Reference |
---|---|---|---|
Preclinical (In Vitro) | Ba/F3 cells (various EGFR ins20) | IC50: 1.1 - 8.0 nM; Superior selectivity index vs. WT EGFR vs. poziotinib/osimertinib | [1] [2] [7] |
Preclinical (In Vitro) | NSCLC cell lines (ins20) | Inhibition of pEGFR, pAKT, pERK; Caspase activation; Apoptosis | [1] [7] |
Preclinical (In Vivo) | EGFR ins20 PDX models | Dose-dependent tumor regression (T/C: 19% at 100mg/kg); Inhibition of phospho-signaling in tumors | [1] |
Preclinical (In Vivo) | Lung orthotopic model | Significant survival benefit with good tolerability | [1] |
Clinical (Phase 1/2) | Heavily pretreated EGFR ins20 NSCLC (n=39, platinum-pretreated) | ORR: 41%; DCR: 97%; mPFS: 12 months | [6] |
Clinical (Phase 1/2) | Patients post-platinum AND post-amivantamab (n=18) | ORR: 39%; DCR: 94% | [6] |
TAS6417 represents a paradigm shift in targeting EGFR exon 20 insertion mutations. Its rationally designed structure overcomes the steric and kinetic barriers that plagued earlier TKIs, translating into clinically meaningful efficacy with a wider therapeutic window. By covalently engaging C797 and exploiting subtle differences in the ATP-binding pocket conformation across EGFR mutants, TAS6417 achieves true pan-mutant selectivity, effectively inhibiting not only ins20 variants but also classical mutations and T790M resistance mutants [1] [2] [7]. The ongoing development of TAS6417 underscores the power of structure-based drug design to address specific mechanisms of therapeutic resistance in precision oncology, offering new hope for patients with this historically challenging-to-treat NSCLC subtype.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0